3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride
Description
3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride is a chemical compound with the molecular formula C13H18FNO5S and a molecular weight of 319.35 g/mol. This compound is known for its unique structure, which includes a sulfonyl fluoride group, making it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
3-[bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S/c1-19-8-6-15(7-9-20-2)13(16)11-4-3-5-12(10-11)21(14,17)18/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMCSRFTJGXYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CC(=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Products: The major products of hydrolysis are benzenesulfonic acid and fluoride ion.
Scientific Research Applications
3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the fluoride ion. This mechanism is utilized in various chemical and biochemical applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: A simpler analog that lacks the bis(2-methoxyethyl)carbamoyl group.
Methanesulfonyl Fluoride: Another sulfonyl fluoride compound with a different alkyl group attached to the sulfur atom.
Uniqueness
3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride is unique due to the presence of the bis(2-methoxyethyl)carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and biochemical studies, offering advantages over simpler sulfonyl fluoride compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
